2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide
Description
This compound features a dihydropyrazine core substituted with a 3-fluoro-4-methylphenyl group at position 4, a thioether-linked acetamide moiety at position 2, and an isopentyl chain on the acetamide nitrogen. The fluorine atom enhances metabolic stability, while the methyl group improves lipophilicity and binding interactions. The isopentyl substituent increases membrane permeability compared to polar groups like methoxy .
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-12(2)6-7-20-16(23)11-25-17-18(24)22(9-8-21-17)14-5-4-13(3)15(19)10-14/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUMVTFEWRBKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound is characterized by a complex molecular structure that includes:
- A pyrazinone core : This structure is known for its diverse biological activities.
- A thioether linkage : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
- An isopentylacetamide moiety : This portion may contribute to the compound's pharmacokinetic properties.
Molecular Formula
The molecular formula can be summarized as follows:
| Component | Value |
|---|---|
| Molecular Weight | Approximately 350 g/mol |
| SMILES Notation | CC(C)C(=O)N(C1=CC=C(C=C1)F)S(=O)(=O)C2=CN=CC(=O)N2C |
| IUPAC Name | 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-isopentylacetamide |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the thioether group could enhance binding to target enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural features suggest potential interactions with various receptors, including opioid and non-opioid pathways.
Antinociceptive Activity
Studies have shown that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. For instance, derivatives of pyrazinones have been evaluated in pain models, demonstrating efficacy comparable to established analgesics.
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. In vitro assays indicate that it can inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
Case Studies
- Study on Pain Models : A study conducted on rodents demonstrated that the compound significantly reduced pain responses in models induced by inflammatory agents. The results indicated a dose-dependent response, with higher doses yielding greater analgesic effects.
- Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a subset of cells. The mechanism appears to involve mitochondrial disruption and activation of caspases.
Toxicology Studies
Toxicological assessments are crucial for determining the safety profile of new compounds. Early results from animal studies indicate that the compound has a favorable safety margin at therapeutic doses but requires further investigation into long-term effects and potential toxicity.
Side Effects
Reported side effects from related compounds include nausea, dizziness, and sedation. However, specific side effects for this compound remain to be fully elucidated through clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule, differing primarily in substituents and core heterocycles:
Key Observations:
- Core Heterocycles: The dihydropyrazine core (target compound and BG14832) contrasts with quinazolinones and pyrrolopyridazines , which are associated with distinct biological targets (e.g., kinases vs. nuclear receptors).
- Substituent Effects: The isopentyl group in the target compound increases lipophilicity compared to BG14832’s methoxyphenyl, enhancing blood-brain barrier penetration . Fluorine in the 3-fluoro-4-methylphenyl group improves metabolic stability over non-fluorinated analogs (e.g., Example 53’s chromen derivative) . Thioether linkage in the target compound and BG14832 may enhance oxidative stability compared to oxygen-based ethers .
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
